molecular formula C20H22ClN3OS B14630707 2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide CAS No. 54484-92-3

2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide

Cat. No.: B14630707
CAS No.: 54484-92-3
M. Wt: 387.9 g/mol
InChI Key: IHRJJVWYJPRNNR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide involves multiple steps, including the formation of the benzothiopyranoindazole core and subsequent functionalization. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Mechanism of Action

The mechanism of action of 2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological activities .

Properties

CAS No.

54484-92-3

Molecular Formula

C20H22ClN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-diethylethanamine oxide

InChI

InChI=1S/C20H22ClN3OS/c1-4-24(25,5-2)11-10-23-16-9-6-13(3)20-18(16)19(22-23)15-8-7-14(21)12-17(15)26-20/h6-9,12H,4-5,10-11H2,1-3H3

InChI Key

IHRJJVWYJPRNNR-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl)[O-]

Origin of Product

United States

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